

# Application Notes and Protocols: Dodecane Interaction with Surfactants in Porous Media

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dodecane*

Cat. No.: *B042187*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the interaction between **dodecane**, a model oil, and various surfactants within porous media. The principles and protocols outlined herein are broadly applicable to fields such as enhanced oil recovery (EOR), environmental remediation of non-aqueous phase liquids (NAPLs), and the formulation of drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs).

## Introduction

The interaction of **dodecane** with surfactants in porous media is a critical area of study with significant implications for various industries. In EOR and environmental remediation, the primary goal is to mobilize and extract trapped **dodecane** (as a representative NAPL) from subsurface reservoirs or contaminated soil.<sup>[1]</sup> Surfactants achieve this by reducing the interfacial tension (IFT) between the **dodecane** and the aqueous phase, altering the wettability of the porous medium, and facilitating the formation of emulsions or microemulsions.<sup>[2][3]</sup>

In the pharmaceutical context, similar principles apply to the transport of hydrophobic drugs through biological porous media, such as the stratum corneum of the skin or mucus layers.<sup>[4]</sup> <sup>[5]</sup> Surfactants can act as penetration enhancers, improving the bioavailability of poorly soluble drugs by increasing their partitioning into and transport through these biological barriers.<sup>[6][7]</sup> **Dodecane** can be used as a model for the hydrophobic drug carrier or the drug itself in formulation studies.

This document provides detailed protocols for key experiments used to characterize these interactions and presents quantitative data from various studies to aid in experimental design and interpretation.

## Mechanisms of Interaction

The primary mechanisms by which surfactants facilitate the mobilization and transport of **dodecane** in porous media are:

- Interfacial Tension (IFT) Reduction: Surfactants accumulate at the oil-water interface, significantly lowering the IFT.<sup>[8]</sup> This reduction in IFT lowers the capillary forces that trap **dodecane** in the pore throats of the medium, allowing it to be mobilized by the flowing aqueous phase.<sup>[9]</sup>
- Wettability Alteration: The adsorption of surfactants onto the solid surfaces of the porous medium can alter its wettability.<sup>[2]</sup> In many reservoir rocks, which can be oil-wet, surfactants can induce a shift towards a more water-wet state, which aids in the release of the oil phase.
- Emulsification and Solubilization: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.<sup>[10]</sup> These micelles can encapsulate **dodecane**, a process called solubilization, forming microemulsions that are readily transported through the porous medium.<sup>[11]</sup>

These mechanisms are often synergistic and their relative importance depends on the specific surfactant, **dodecane**, porous medium, and environmental conditions (e.g., temperature, salinity).

## Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the interaction of **dodecane** and other alkanes with surfactants in porous media.

Table 1: Effect of Surfactants on Interfacial Tension (IFT)

| Surfactant Type                             | Surfactant Concentration | Alkane    | Brine/Aqueous Phase                      | Temperature (°C) | Initial IFT (mN/m)      | Final IFT (mN/m)            | Reference |
|---------------------------------------------|--------------------------|-----------|------------------------------------------|------------------|-------------------------|-----------------------------|-----------|
| Dodecyl Trimethyl Ammonium Bromide (DTAB)   | 0.75 wt%                 | Crude Oil | Synthetic Brine 1 (4768.9 mg/L)          | 35               | -                       | ~5.0                        | [12]      |
| Dodecyl Trimethyl Ammonium Bromide (DTAB)   | 0.75 wt%                 | Crude Oil | Synthetic Brine 2 (9537.8 mg/L)          | 35               | -                       | ~5.9                        | [12]      |
| Janus Nanoplate Surfactants                 | 0.25 wt%                 | Dodecane  | Water                                    | Ambient          | -                       | Varies with water/oil ratio | [13]      |
| Bacillus subtilis biosurfactant (surfactin) | ~106-125 mg/L            | Dodecane  | Brine                                    | 35-40            | ~45                     | ~1-2                        | [14]      |
| Sodium Dodecyl Sulfate (SDS)                | Not specified            | Decane    | Brine + CO <sub>2</sub> /CH <sub>4</sub> | 170              | ~16.5 (with surfactant) | -                           | [15]      |

Table 2: Surfactant-Enhanced Recovery in Core Flooding Experiments

| Porous Medium                  | Surfactant(s)                              | Surfactant Concentration | Alkane/Oil       | Incremental Oil Recovery (% OOIP) | Reference |
|--------------------------------|--------------------------------------------|--------------------------|------------------|-----------------------------------|-----------|
| Tight Carbonate Cores (Bakken) | Cationic (CTAB), Anionic (SDS)             | 0.1 wt%                  | Bakken Crude Oil | Up to 35% (total recovery)        | [16]      |
| Berea Sandstone                | Lutensol TO-3, SLES, etc.                  | Not specified            | Not specified    | ~20-23% over water flooding       | [11]      |
| Not specified                  | Jatropha oil surfactant + Guar gum polymer | 5-10 wt% (surfactant)    | Medium Crude Oil | 16.5% - 38.8%                     | [17]      |
| Carbonate Rocks                | Dodecanoyl-glucosamine                     | Not specified            | Not specified    | 19% over waterflooding            | [2]       |

Table 3: Surfactant Adsorption on Porous Media

| Porous Medium | Surfactant                          | Salinity (NaCl) | Surfactant Adsorption (mg/g)            | Reference |
|---------------|-------------------------------------|-----------------|-----------------------------------------|-----------|
| Local Sand    | Sodium Dodecyl Sulfate (SDS)        | 1 wt%           | 0.911                                   | [18]      |
| Local Sand    | Sodium Dodecyl Sulfate (SDS)        | 3 wt%           | 1.139                                   | [18]      |
| Kaolinite     | Sodium Dodecyl Sulfate (SDS)        | 1 wt%           | 0.911                                   | [18]      |
| Kaolinite     | Sodium Dodecyl Sulfate (SDS)        | 3 wt%           | 1.499                                   | [18]      |
| Sandstone     | Ethoxylated Nonylphenols (NP-9.5EO) | Not specified   | Higher for more hydrophobic surfactants | [10]      |

## Experimental Protocols

### Protocol for Core Flooding Experiment

This protocol outlines the steps for evaluating the effectiveness of a surfactant solution in mobilizing and recovering **dodecane** from a consolidated porous medium (core sample).[\[11\]](#) [\[16\]](#)

Objective: To quantify the incremental **dodecane** recovery by surfactant flooding compared to water flooding.

#### Materials:

- Core holder and core flooding apparatus (pumps, pressure transducers, fraction collector).
- Consolidated core sample (e.g., Berea sandstone).
- Dodecane** (dyed for visualization if applicable).
- Brine solution (representative of formation water or application medium).

- Surfactant solution (prepared in brine).
- Vacuum pump and desiccator.

**Procedure:**

- Core Preparation:
  - Cut the core to the desired dimensions (e.g., 1.5-inch diameter, 3-6 inches length).
  - Clean the core by flushing with appropriate solvents (e.g., toluene, methanol) to remove any residual hydrocarbons and salts.
  - Dry the core in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.
  - Measure the dry weight of the core.
  - Saturate the core with brine under vacuum to ensure complete saturation. The difference between the wet and dry weight allows for the calculation of pore volume and porosity.
- Initial **Dodecane** Saturation:
  - Inject **dodecane** into the brine-saturated core at a constant flow rate until no more brine is produced. This establishes the initial **dodecane** saturation (Soi). The volume of brine displaced is recorded.
- Water Flooding (Secondary Recovery):
  - Inject brine into the core at a constant flow rate (e.g., 0.1-1.0 mL/min).[\[16\]](#)
  - Collect the effluent in a fraction collector and measure the volume of **dodecane** and brine produced over time.
  - Continue the water flood until **dodecane** production ceases. The cumulative **dodecane** produced represents the recovery from water flooding. The remaining **dodecane** is the residual oil saturation (Sor).

- Surfactant Flooding (Tertiary Recovery):
  - Inject the prepared surfactant solution into the core at the same constant flow rate.
  - Continuously collect and measure the produced **dodecane** and aqueous phases.
  - Continue the surfactant flood for a predetermined number of pore volumes (e.g., 2-3 PV) or until **dodecane** production ceases.[\[16\]](#)
- Data Analysis:
  - Calculate the initial oil in place (OOIP).
  - Calculate the oil recovery factor for water flooding and the incremental recovery factor for surfactant flooding as a percentage of OOIP.
  - Plot oil recovery and pressure drop across the core as a function of pore volumes injected.

## Protocol for Micromodel Fabrication and Experiment

Micromodels are transparent, 2D representations of porous media that allow for the direct visualization of pore-scale fluid transport phenomena.[\[2\]](#)[\[19\]](#)[\[20\]](#)

Objective: To visualize the mechanisms of **dodecane** displacement by surfactants at the pore scale.

Materials:

- Glass or silicon wafer.
- Photolithography equipment.
- Microscope with a high-resolution camera.
- Syringe pumps.
- Tubing and connectors.
- **Dodecane** (dyed with a non-surfactant dye, e.g., Oil Red O).

- Aqueous surfactant solution.

Procedure:

- Micromodel Fabrication (Wet Etching Method):
  - Design a 2D pore network pattern using CAD software. The design can be based on real rock structures obtained from micro-CT scans.[\[20\]](#)
  - Transfer the pattern onto a photomask.
  - Use photolithography to transfer the pattern onto a photoresist-coated glass or silicon wafer.
  - Chemically etch the exposed areas to create the pore network.
  - Thermally bond a flat glass plate over the etched pattern to seal the micromodel.
  - Drill inlet and outlet ports.
- Experimental Setup:
  - Mount the micromodel on the microscope stage.[\[2\]](#)
  - Connect syringe pumps to the inlet port(s) for fluid injection.
  - Connect the outlet port to a waste container.
- Experimental Procedure:
  - Saturate the micromodel with the aqueous phase (brine).
  - Inject dyed **dodecane** to displace the aqueous phase and establish a residual **dodecane** saturation.
  - Inject the surfactant solution at a controlled flow rate.
  - Record images or videos of the displacement process through the microscope.

- Image Analysis:
  - Analyze the captured images to observe phenomena such as emulsification, snap-off events, and changes in wettability.
  - Quantify changes in **dodecane** saturation over time by analyzing the area occupied by the dyed **dodecane** phase.

## Protocol for Interfacial Tension (IFT) Measurement

The spinning drop and pendant drop methods are commonly used to measure IFT. The spinning drop method is particularly suited for measuring the ultra-low IFT values often achieved with effective surfactant systems.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Objective: To measure the IFT between **dodecane** and an aqueous surfactant solution.

### A. Spinning Drop Tensiometer Method

Materials:

- Spinning drop tensiometer.
- Glass capillary tube.
- Syringes.
- **Dodecane**.
- Aqueous surfactant solution (the denser phase).

Procedure:

- Fill the capillary tube with the denser aqueous surfactant solution, ensuring no air bubbles are present.[\[21\]](#)
- Inject a small droplet of the less dense **dodecane** into the center of the capillary.
- Place the capillary in the tensiometer and begin rotation.

- Increase the rotational speed until the **dodecane** droplet elongates. The length of the droplet should be at least four times its diameter for accurate measurement using the Vonnegut equation.[23]
- The instrument's software captures an image of the elongated droplet and calculates the IFT based on the drop shape, rotational speed, and the density difference between the two liquids.

#### B. Pendant Drop Tensiometer Method

##### Materials:

- Pendant drop tensiometer (goniometer with appropriate software).[24]
- Quartz cuvette.
- Syringe with a needle.
- **Dodecane**.
- Aqueous surfactant solution.

##### Procedure:

- Fill the cuvette with the aqueous surfactant solution.
- Fill the syringe with **dodecane**.
- Submerge the needle tip into the aqueous solution within the cuvette.
- Dispense a small drop of **dodecane** from the needle tip. If **dodecane** is less dense than the aqueous phase, an inverted (rising) drop is formed using a bent needle.[1]
- The software captures the profile of the pendant drop.
- The IFT is calculated by fitting the drop shape to the Young-Laplace equation, which balances gravitational and surface tension forces.[9]

# Protocol for Surfactant Adsorption Isotherm Determination

This protocol determines the amount of surfactant that adsorbs onto the solid porous medium, which is a crucial factor as it represents a loss of surfactant from the solution.[\[10\]](#)[\[18\]](#)

**Objective:** To quantify the equilibrium adsorption of a surfactant onto a porous medium (e.g., sand) as a function of its concentration.

## Materials:

- Porous medium (e.g., quartz sand, crushed reservoir rock).
- Surfactant solutions of varying concentrations.
- Shaker or mixer.
- Centrifuge.
- UV-Vis spectrophotometer or other analytical instrument to measure surfactant concentration.

## Procedure:

- Preparation:
  - Wash and dry the porous medium to remove impurities.
  - Prepare a series of surfactant solutions with known initial concentrations ( $C_0$ ).
- Adsorption Test:
  - Add a known mass of the porous medium (M) to a specific volume (V) of each surfactant solution in separate containers.
  - Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24 hours).[\[25\]](#)
  - Separate the solid and liquid phases by centrifugation.

- Concentration Measurement:
  - Measure the surfactant concentration in the supernatant (equilibrium concentration,  $C_e$ ) using a suitable analytical technique (e.g., UV-Vis spectrophotometry with a calibration curve).
- Data Analysis:
  - Calculate the amount of surfactant adsorbed per unit mass of the solid ( $\Gamma$ ) using the following mass balance equation:[18]  $\Gamma$  (mg/g) =  $[(C_0 - C_e) * V] / M$
  - Plot  $\Gamma$  versus  $C_e$  to generate the adsorption isotherm.
  - The data can be fitted to adsorption models like the Langmuir or Freundlich isotherms to determine adsorption parameters.[10]

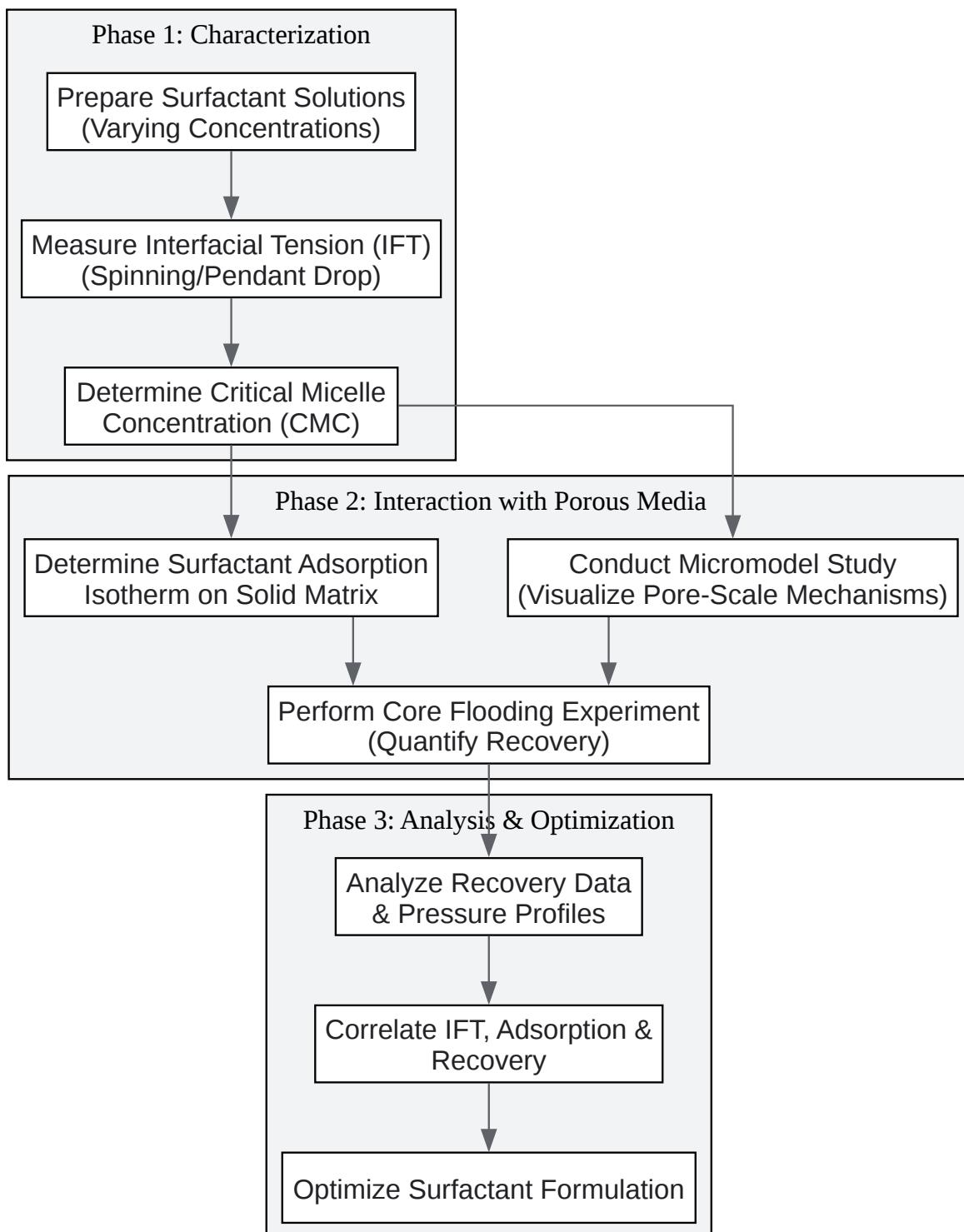
## Application in Drug Delivery

The principles of mobilizing a non-aqueous phase in a porous medium are analogous to enhancing the penetration of hydrophobic drugs through biological barriers.[4] Surfactants are widely used as excipients in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs.[26]

Analogy:

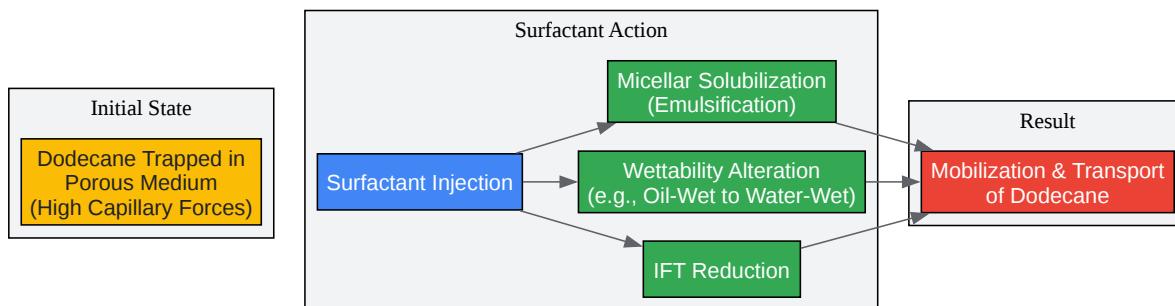
- **Dodecane:** Represents a hydrophobic drug or a lipid-based drug carrier.
- **Porous Medium:** Represents a biological barrier like the stratum corneum, a mucus layer, or a porous polymeric matrix for controlled release.[27][28]
- **Surfactant Solution:** Represents the drug formulation containing penetration enhancers.

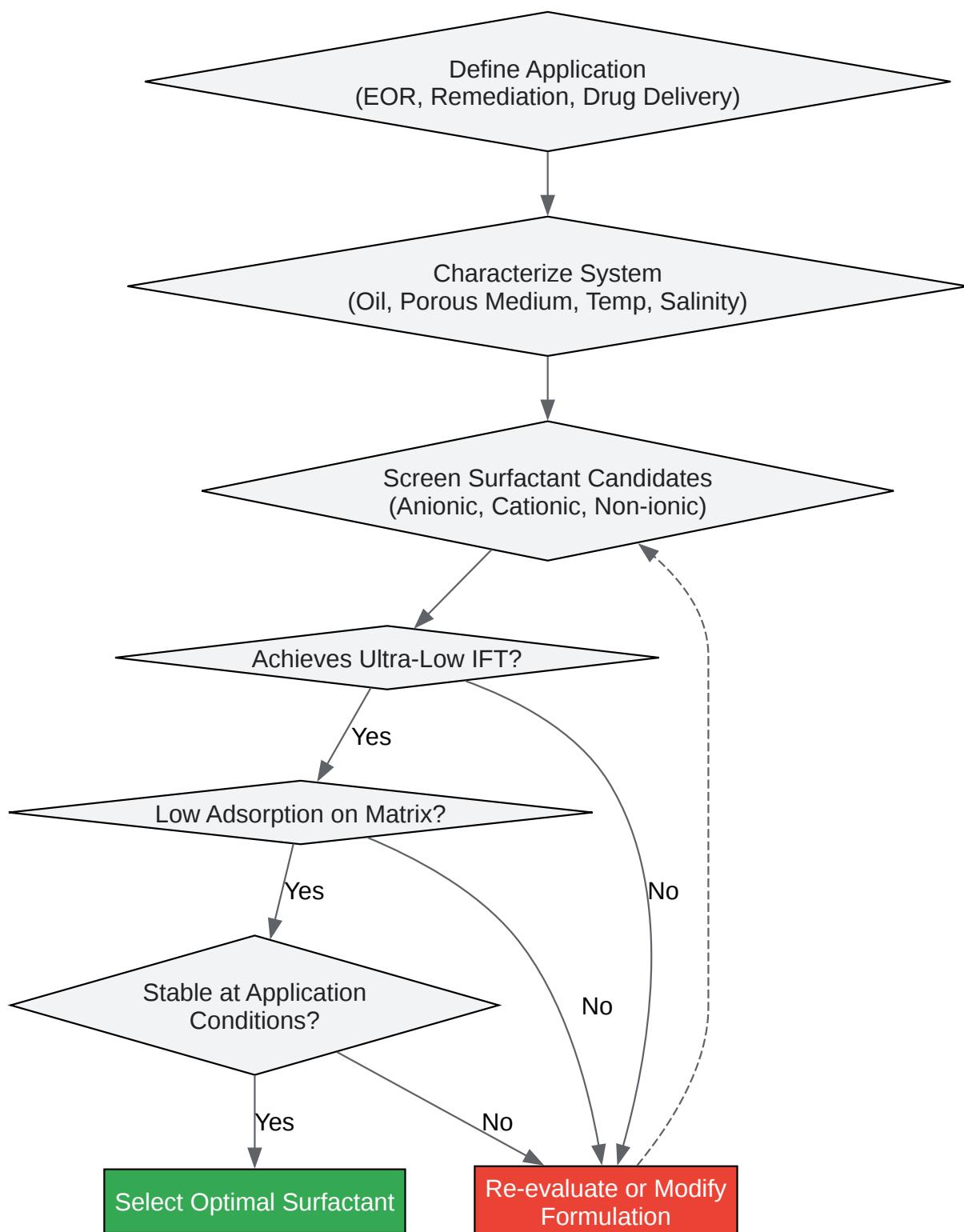
Mechanisms in Drug Delivery:


- Enhanced Permeability: Surfactants can fluidize the lipid bilayers of the stratum corneum, creating pathways for drug molecules to permeate more easily.[6]

- Solubilization: Micellar solubilization of the hydrophobic drug in the formulation increases its concentration gradient across the biological barrier, driving diffusion.[7]
- Vesicle Formation: Some surfactants form vesicles (e.g., liposomes, transfersomes) that can encapsulate drugs and facilitate their transport across membranes.[8]

The experimental protocols described above can be adapted for pharmaceutical research. For instance, modified core flooding or diffusion cell setups (e.g., Franz cells) can be used to study the transport of a **dodecane**-based formulation through a synthetic or biological membrane. Micromodels can be designed to mimic the microstructure of biological tissues to visualize drug carrier transport at the pore scale.


## Visualizations


### Experimental Workflow for Surfactant Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating surfactant performance.

# Mechanisms of Dodecane Mobilization by Surfactants



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 2. youtube.com [youtube.com]
- 3. [PDF] Visualizing multiphase flow and trapped fluid configurations in a model three-dimensional porous medium | Semantic Scholar [semanticscholar.org]
- 4. Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs [mdpi.com]
- 5. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrar.com [ijrar.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biolinscientific.com [biolinscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. piche.org.pk [piche.org.pk]
- 12. youtube.com [youtube.com]
- 13. pangea.stanford.edu [pangea.stanford.edu]
- 14. scispace.com [scispace.com]
- 15. SDT Spinning Drop Tensiometer - ATA Scientific [atascientific.com.au]
- 16. Spontaneous Imbibition and Core Flooding Experiments of Enhanced Oil Recovery in Tight Reservoirs with Surfactants [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. ijrte.org [ijrte.org]

- 19. Real structure micromodels based on reservoir rocks for enhanced oil recovery (EOR) applications - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 20. Real structure micromodels based on reservoir rocks for enhanced oil recovery (EOR) applications - Lab on a Chip (RSC Publishing) DOI:10.1039/D0LC00257G [pubs.rsc.org]
- 21. dataphysics-instruments.com [dataphysics-instruments.com]
- 22. Spinning drop method - Wikipedia [en.wikipedia.org]
- 23. Spinning drop tensiometer | KRÜSS Scientific [kruss-scientific.com]
- 24. ramehart.com [ramehart.com]
- 25. cetjournal.it [cetjournal.it]
- 26. tandfonline.com [tandfonline.com]
- 27. How Decane Enhances Drug Delivery Systems via Lipid Nanocarriers [eureka.patsnap.com]
- 28. Beyond the Interface: Improved Pulmonary Surfactant-Assisted Drug Delivery through Surface-Associated Structures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dodecane Interaction with Surfactants in Porous Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042187#dodecane-interaction-with-surfactants-in-porous-media>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)